molecular formula C13H15N3O4S2 B2586982 ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1093741-28-6

ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2586982
CAS No.: 1093741-28-6
M. Wt: 341.4
InChI Key: UUBVDBRWBOPKDS-UHFFFAOYSA-N
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Description

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group at the 4-position and a sulfamoyl group attached to a 3-(methylsulfanyl)phenyl group at the 5-position

Preparation Methods

The synthesis of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBVDBRWBOPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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